

Section 1: The Role of CD26 in Th17 Cell Differentiation

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Compound of Interest		
Compound Name:	FM26	
Cat. No.:	B11929897	Get Quote

Introduction

CD26, also known as dipeptidyl peptidase IV (DPP4), is a transmembrane glycoprotein with enzymatic activity and functions as a costimulatory molecule in T-cell activation.[1][2] Emerging evidence suggests that CD26 plays a significant role in directing the differentiation of T helper cells, particularly towards the Th1 and Th17 lineages.[1][3] High expression of CD26 on CD4+ T cells is associated with a pro-inflammatory phenotype, characterized by the production of Th17-associated cytokines.[3]

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the role of CD26 in Th17 cell differentiation.

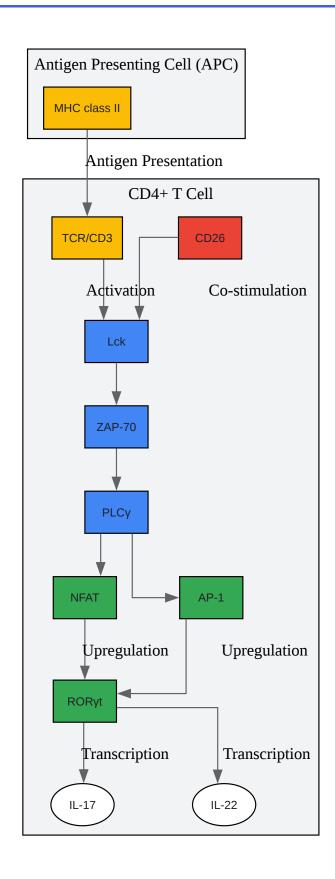


Parameter	CD26high Group	CD26low Group	Reference
Percentage of IL-17 secreting cells	Markedly higher	Significantly lower	[1][3]
Percentage of IL-22 secreting cells	Markedly higher	Significantly lower	[1][3]
Percentage of IL-23R expressing cells	Markedly higher	Significantly lower	[1][3]
Percentage of CD161 expressing cells	Markedly higher	Significantly lower	[1][3]
Percentage of CCR6 (CD196) expressing cells	Markedly higher	Significantly lower	[1][3]

Signaling Pathways

The precise signaling pathway by which CD26 promotes Th17 differentiation is still under investigation. However, its costimulatory function is central to this role. Upon T-cell receptor (TCR) engagement, CD26 can augment signaling cascades, leading to the activation of transcription factors crucial for Th17 lineage commitment. It is hypothesized that enhanced signaling through the TCR/CD3 complex in CD26high cells leads to a cellular environment that favors the expression of RORyt, the master transcription factor for Th17 cells.





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CD26 Co-stimulatory Pathway in Th17 Differentiation.



Experimental Protocols

Protocol 1: Isolation and Analysis of CD26high and CD26low CD4+ T Cells

Objective: To investigate the differential capacity of CD26high and CD26low CD4+ T cells to differentiate into Th17 cells.

Methodology:

- Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
- CD4+ T Cell Enrichment: Enrich for CD4+ T cells from the PBMC population using negative selection magnetic beads.
- Stimulation: Stimulate the enriched CD4+ T cells with plate-bound anti-CD3 mAb (e.g., OKT3, 5 μg/mL) for 3 days to induce CD26 expression.[1]
- · Cell Sorting:
 - Stain the stimulated cells with fluorescently labeled antibodies against CD4 and CD26.
 - Separate the cells into CD4+CD26high and CD4+CD26low populations using fluorescence-activated cell sorting (FACS) or magnetic cell sorting (MACS).[1][3]
- In Vitro Th17 Differentiation: Culture the sorted cell populations under Th17-polarizing conditions. A typical cytokine cocktail includes:
 - Anti-CD3/CD28 beads or plate-bound antibodies
 - Recombinant human IL-6 (20 ng/mL)
 - Recombinant human TGF-β (5 ng/mL)
 - Recombinant human IL-23 (20 ng/mL)
 - Recombinant human IL-1β (10 ng/mL)



- Anti-IFN-y and anti-IL-4 neutralizing antibodies (10 μg/mL each)
- Analysis: After 5-7 days of culture, analyze the cells for Th17 markers:
 - Intracellular Cytokine Staining: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
 Then, perform intracellular staining for IL-17A and IL-22 and analyze by flow cytometry.[3]
 - ELISA: Measure the concentration of secreted IL-17A and IL-22 in the culture supernatants by ELISA.[1]
 - qRT-PCR: Isolate RNA from the cultured cells and perform quantitative real-time PCR to measure the expression of RORC (encoding RORyt), IL17A, IL22, and IL23R.[4]

Section 2: The Role of IL-26 in Th17 Cell Differentiation

Introduction

Interleukin-26 (IL-26) is a member of the IL-10 family of cytokines.[5] In humans, IL-26 is preferentially produced by Th17 cells and acts as a pro-inflammatory mediator.[5][6] While not directly driving the initial differentiation of naive T cells into Th17 cells, IL-26 plays a crucial role in the amplification and effector function of the Th17 response.[7] It can induce the production of other pro-inflammatory cytokines by various cell types, creating a feedback loop that supports Th17 cell generation and maintenance.[7][8]

Quantitative Data Summary

The following table summarizes quantitative data related to IL-26 and the Th17 axis.

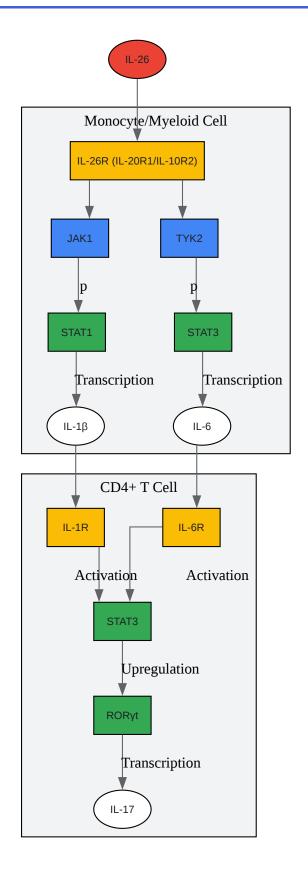


Parameter	Condition	Observation	Reference
IL-26 mRNA expression	Naive T cells + Th17 polarizing cytokines (IL-1β, IL-23, TGF-β)	Upregulated	[6]
IL-1 β , IL-6, TNF- α production	Human monocytes + recombinant IL-26	Increased	[7]
Th17 cell generation	Non-Th17 committed memory CD4+ T cells + IL-26 stimulated monocytes	Promoted	[7]
IL-17A production	CD4+ T cells + IL-26 stimulation	Increased	[8]

Signaling Pathways

IL-26 exerts its effects by binding to a receptor complex composed of the IL-20 receptor 1 (IL-20R1) and the IL-10 receptor 2 (IL-10R2).[5] This interaction activates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, primarily through the phosphorylation of STAT1 and STAT3.[5][9] Activated STAT3 is a key transcription factor for Th17 differentiation, promoting the expression of RORyt and subsequent Th17-associated cytokines.[10][11] IL-26 can also activate other signaling pathways, such as the mitogenactivated protein kinase (MAPK) pathway.[5]





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IL-26 Signaling Pathway in Th17 Amplification.



Experimental Protocols

Protocol 2: In Vitro Generation of Th17 Cells via IL-26-Stimulated Monocytes

Objective: To determine the capacity of IL-26 to indirectly promote Th17 differentiation from memory CD4+ T cells through its action on monocytes.

Methodology:

- Cell Isolation:
 - Isolate PBMCs from healthy human donor blood.
 - Isolate CD14+ monocytes and non-committed memory CD4+ T cells (e.g., CD4+CD45RO+CCR6-) by cell sorting.
- Monocyte Stimulation: Culture the isolated CD14+ monocytes with recombinant human IL-26 (100 ng/mL) for 24 hours.[7] As a control, culture monocytes without IL-26.
- Co-culture:
 - After 24 hours, wash the IL-26-stimulated and control monocytes to remove excess IL-26.
 - Co-culture the stimulated monocytes with the isolated memory CD4+ T cells in the presence of anti-CD3/CD28 stimulation.
- Analysis of Th17 Differentiation: After 5 days of co-culture, analyze the T-cell population for Th17 markers as described in Protocol 1 (intracellular cytokine staining for IL-17A, ELISA for secreted cytokines, and qRT-PCR for RORC and IL17A).
- Mechanistic Analysis (Optional): To confirm the role of monocyte-derived cytokines, add neutralizing antibodies against IL-1β and IL-6 to the co-culture and assess for a reduction in Th17 differentiation.[7]

Conclusion

While the query for "FM26" did not yield a recognized molecule in the field of Th17 cell biology, this guide has provided a comprehensive overview of two plausible alternatives, CD26 and IL-



26. CD26 appears to play a direct, costimulatory role in the differentiation of T cells towards a Th17 phenotype, with high CD26 expression correlating with increased IL-17 production. In contrast, IL-26, itself a product of Th17 cells, contributes to the amplification of the Th17 response by inducing pro-inflammatory cytokine production from myeloid cells, which in turn promotes further Th17 differentiation. Both molecules represent potential therapeutic targets for modulating Th17-mediated inflammation in autoimmune diseases. Further research into their precise mechanisms of action will be crucial for the development of targeted immunotherapies.

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- To cite this document: BenchChem. [Section 1: The Role of CD26 in Th17 Cell Differentiation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929897#role-of-fm26-in-th17-cell-differentiation]

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